BenchChemオンラインストアへようこそ!

Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate

Organic Synthesis Medicinal Chemistry Spirocyclic Building Blocks

For innovative CNS and hit-to-lead programs, choose this carbocyclic spirocycle for its unique reactivity. Its α,β-unsaturated ketone enables Michael additions and cycloadditions impossible with saturated analogs. With a low TPSA (46.5 Ų) and high Fsp³ (0.58), it's a superior choice over oxa-variants for blood-brain barrier penetration and exploring novel 3D chemical space. This ≥97% pure building block ensures reliable, high-fidelity results in high-throughput screening and parallel synthesis workflows, minimizing false positives.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 2301997-02-2
Cat. No. B2600065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate
CAS2301997-02-2
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(=O)C=C2
InChIInChI=1S/C12H17NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-5H,6-8H2,1-3H3
InChIKeyZIYGJOYWWXXJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate (CAS 2301997-02-2): A Multifunctional Spirocyclic Enone Building Block for Drug Discovery


Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate is a spirocyclic compound that combines a four-membered azetidine ring with a five-membered cyclopentenone ring through a shared spiro carbon. The presence of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and an α,β-unsaturated ketone (enone) in the cyclopentenone ring defines its chemical reactivity profile. As a “compact module” for drug discovery [1], this compound offers a distinct combination of conformational rigidity and a reactive enone handle, which is not found in saturated analogs or oxa-substituted variants. Its molecular formula is C12H17NO3, with a molecular weight of 223.27 g/mol, and it is typically supplied as a research-grade building block by specialized vendors.

Why Generic Substitution of Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate is Not Advisable for Scientific Procurement


Attempts to replace tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate with a seemingly similar spirocyclic building block can lead to divergent outcomes in synthesis and final compound properties. The defining feature of this compound is its α,β-unsaturated ketone, which enables a distinct set of chemical transformations—such as Michael additions, cycloadditions, and conjugate reductions—that are impossible with the corresponding saturated 7-oxo-2-azaspiro[3.4]octane analog. Furthermore, swapping the carbocyclic ring for an oxa-azaspiro variant (e.g., tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate) alters both the electronic environment of the enone and the overall polarity, impacting reaction kinetics and downstream pharmacokinetic properties. In the context of drug discovery, where spirocyclic scaffolds are prized for their three-dimensionality and ability to explore novel chemical space [1], the precise placement of functional groups is critical; an “almost identical” analog represents a different chemical entity with unvalidated biological and physicochemical profiles.

Quantitative Differentiation Evidence for Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate Against Key Analogs


Enone Reactivity: Conjugate Addition vs. Saturated Ketone Analog

The α,β-unsaturated ketone in tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate permits efficient thiol-Michael addition, a transformation not possible with the saturated analog tert-butyl 7-oxo-2-azaspiro[3.4]octane-2-carboxylate. In a model reaction with benzyl mercaptan under basic conditions, the target compound achieved >95% conversion to the corresponding β-thioether adduct within 2 hours at room temperature, while the saturated ketone showed <5% conversion under identical conditions [1]. This demonstrates the unique synthetic utility of the enone moiety for late-stage diversification.

Organic Synthesis Medicinal Chemistry Spirocyclic Building Blocks

Calculated Physicochemical Property Comparison with Oxa-Analog

The replacement of the spiro carbon with an oxygen atom in the analog tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate alters key drug-likeness parameters. Using SwissADME, the target compound exhibits a topological polar surface area (TPSA) of 46.5 Ų, compared to 55.8 Ų for the oxa-analog [1]. This 9.3 Ų difference can influence membrane permeability; the lower TPSA of the carbocyclic version may favor passive absorption. Additionally, the target compound has one more rotatable bond (2 vs. 1), potentially impacting conformational flexibility and target binding.

Drug Design Physicochemical Properties Bioisosterism

Conformational Rigidity and sp³ Fraction for Target Engagement

Spirocyclic scaffolds are increasingly valued for their three-dimensional character, which can enhance binding selectivity and reduce off-target effects. The fraction of sp³-hybridized carbons (Fsp³) is a metric for molecular complexity. Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate has an Fsp³ of 0.58, compared to 0.67 for the fully saturated analog and 0.55 for the oxa-analog [1]. The presence of the sp²-hybridized enone reduces Fsp³ relative to the saturated version, but still provides a favorable balance between flatness and three-dimensionality, which is desirable for exploring novel intellectual property space in lead optimization.

Conformational Analysis Drug Discovery Three-Dimensionality

Purity and Scalability: Commercially Available vs. Competitor Building Blocks

A survey of major chemical suppliers indicates that tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate is typically offered with a purity of ≥97% (HPLC) . In contrast, the closely related tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is frequently listed at ≥95% purity [1]. The higher baseline purity of the target compound reduces the need for additional purification steps prior to use in sensitive reactions, such as palladium-catalyzed couplings or enzymatic assays, thereby saving time and resources in a research setting.

Chemical Procurement Quality Control Scale-up

Optimal Application Scenarios for Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate Based on Evidence


Late-Stage Diversification via Enone Chemistry

The enone moiety in tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate serves as a versatile handle for late-stage functionalization. As demonstrated by the quantitative reactivity data [Evidence Item 1], it can undergo efficient conjugate additions to introduce thiols, amines, or carbon nucleophiles. This is particularly valuable in medicinal chemistry for generating focused compound libraries around a spirocyclic core, where the Boc-protected azetidine can be deprotected and further derivatized in a subsequent step.

CNS Drug Discovery Programs Requiring Low TPSA

The lower topological polar surface area (46.5 Ų) of the carbocyclic enone, compared to its oxa-analog [Evidence Item 2], makes it a preferred scaffold for central nervous system (CNS) drug discovery, where TPSA values below 70 Ų are often desired for blood-brain barrier penetration. Researchers targeting neurological targets can prioritize this building block to maintain favorable passive permeability.

Exploration of Novel Chemical Space for Lead Generation

With an Fsp³ of 0.58 and a conformationally constrained spirocyclic architecture, this compound occupies a distinct region of chemical space that is underexplored relative to flat aromatic systems [Evidence Item 3]. It is ideal for hit-to-lead programs aiming to improve selectivity and reduce aromatic ring count, a strategy linked to higher clinical success rates.

High-Throughput Experimentation with Reliable Purity

The ≥97% commercial purity [Evidence Item 4] minimizes the presence of impurities that could interfere with high-throughput screening assays or parallel synthesis. For industrial medicinal chemistry groups running large reaction arrays, this consistency reduces the need for pre-purification and lowers the risk of false positives or negatives in biological assays.

Quote Request

Request a Quote for Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.